![molecular formula C21H20N4O3S B2691768 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922665-87-0](/img/structure/B2691768.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is used as a precursor for synthesizing various heterocycles. These heterocycles have shown potential as insecticidal agents, particularly against the cotton leafworm, Spodoptera littoralis. The synthesis process includes identifying compounds through techniques like IR, MS, and NMR, and testing their insecticidal properties (Fadda et al., 2017).
Fluorescent Probes for Mercury Ion
This compound plays a role in synthesizing imidazo[1,2-a]pyridine derivatives, which are efficient fluorescent probes for mercury ions. These derivatives are useful in both acetonitrile and buffered aqueous solutions. The synthesis involves a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis (Shao et al., 2011).
Src Kinase Inhibitory and Anticancer Activities
In the field of cancer research, derivatives of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, specifically N-benzyl substituted acetamide derivatives, are synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research provides insights into the structure-activity relationship of these compounds, which is crucial for cancer therapeutics (Fallah-Tafti et al., 2011).
Antitumor Activity
The compound is used in the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These derivatives are then investigated for their antitumor activity. Some have shown promising inhibitory effects on different cancer cell lines, making them significant in cancer research (Albratty et al., 2017).
Coordination Complexes and Antioxidant Activity
In another application, pyrazole-acetamide derivatives, which include this compound, have been synthesized and studied for their potential in forming coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which is crucial in understanding oxidative stress-related diseases (Chkirate et al., 2019).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-14-6-5-8-16-20(14)23-21(29-16)25(12-15-7-3-4-11-22-15)19(28)13-24-17(26)9-10-18(24)27/h3-8,11H,2,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYZKVAPPSSEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
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